3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine
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Overview
Description
3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridazine ring fused with an imidazole ring, along with methoxy and phenoxy substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine typically involves multi-step organic reactions. One common method involves the cyclocondensation of appropriate precursors such as 3-amino-6-chloropyridazine with 1,3-dichloroacetone in the presence of a base, followed by further functionalization steps to introduce the methoxy and phenoxy groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxy group substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler structure with two nitrogen atoms in a six-membered ring.
Pyridazinone: Contains a keto functionality and exhibits a wide range of pharmacological activities.
Imidazo[1,2-a]pyridine: Similar fused ring structure but with different substituents
Uniqueness
3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of methoxy and phenoxy groups enhances its potential as a pharmacologically active compound, making it a valuable target for drug discovery and development .
Properties
CAS No. |
121040-57-1 |
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Molecular Formula |
C20H17N3O3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C20H17N3O3/c1-24-15-10-6-7-11-16(15)26-18-13-12-17-21-19(14-8-4-3-5-9-14)20(25-2)23(17)22-18/h3-13H,1-2H3 |
InChI Key |
SWMUYAFAVNAQJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=NN3C(=NC(=C3OC)C4=CC=CC=C4)C=C2 |
Origin of Product |
United States |
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